molecular formula C10H18N2O B2623715 N-cyclohexylazetidine-1-carboxamide CAS No. 1862923-39-4

N-cyclohexylazetidine-1-carboxamide

Cat. No. B2623715
CAS RN: 1862923-39-4
M. Wt: 182.267
InChI Key: BGNBQBKNJSVAEJ-UHFFFAOYSA-N
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Description

Azetidines are four-membered nitrogen-containing heterocycles . They are important in organic synthesis and medicinal chemistry due to their considerable ring strain, which makes them highly reactive .


Synthesis Analysis

Azetidines can be synthesized through various methods. One common method involves the reaction of a β-amino acid with a suitable dehydrating agent .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing one nitrogen atom . The ring strain of azetidines lies between that of less stable aziridines and unreactive pyrrolidines .


Chemical Reactions Analysis

Azetidines are highly reactive due to their ring strain. This reactivity can be triggered under appropriate reaction conditions, making azetidines useful in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are largely determined by their ring strain and the presence of the nitrogen atom in the ring .

Safety and Hazards

Like all chemicals, azetidines should be handled with care. They are likely to be hazardous if ingested, inhaled, or come into contact with the skin or eyes .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and there is a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

N-cyclohexylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-7-4-8-12)11-9-5-2-1-3-6-9/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNBQBKNJSVAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexylazetidine-1-carboxamide

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